molecular formula C16H26BNO5S B8086324 N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide

Cat. No.: B8086324
M. Wt: 355.3 g/mol
InChI Key: OYUBSUCMLYQJFR-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide is an organic compound that features both borate and sulfonamide functional groups. This compound is notable for its stability, reactivity, and versatility in various chemical transformations. It is used extensively in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide typically involves a multi-step process:

    Formation of the Boronate Ester: The initial step involves the reaction of 2-methoxy-4-bromophenylboronic acid with pinacol in the presence of a base such as potassium carbonate. This reaction forms the boronate ester intermediate.

    Sulfonamide Formation: The boronate ester is then reacted with propane-1-sulfonyl chloride in the presence of a base like triethylamine. This step introduces the sulfonamide group to the molecule.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide undergoes several types of chemical reactions:

    Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

    Oxidation and Reduction: The sulfonamide group can be involved in oxidation reactions to form sulfonic acids or reduction reactions to form amines.

    Hydrolysis: The boronate ester can be hydrolyzed to form the corresponding boronic acid.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Cross-Coupling Products: Biaryl compounds or substituted alkenes.

    Oxidation Products: Sulfonic acids.

    Reduction Products: Amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block in the synthesis of complex organic molecules. Its boronate ester group is particularly valuable in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis.

Biology and Medicine

In biological and medical research, N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide is used in the development of enzyme inhibitors and as a ligand in drug design. Its ability to form stable complexes with various biomolecules makes it a useful tool in medicinal chemistry.

Industry

Industrially, this compound is used in the production of advanced materials, including polymers and electronic devices. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide involves its interaction with molecular targets through its boronate ester and sulfonamide groups. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, while the sulfonamide group can engage in hydrogen bonding and electrostatic interactions with proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar in its use in Suzuki-Miyaura coupling reactions but lacks the sulfonamide group.

    Sulfanilamide: Contains the sulfonamide group but lacks the boronate ester functionality.

    N-(4-boronophenyl)sulfonamide: Similar structure but without the methoxy group, affecting its reactivity and solubility.

Uniqueness

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide is unique due to the combination of boronate ester and sulfonamide groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile in synthetic applications compared to its analogs.

Properties

IUPAC Name

N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BNO5S/c1-7-10-24(19,20)18-13-9-8-12(11-14(13)21-6)17-22-15(2,3)16(4,5)23-17/h8-9,11,18H,7,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUBSUCMLYQJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)CCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide
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N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide
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N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide
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N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide
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N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide
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N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide

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